![molecular formula C6H3Br2F3N2 B596393 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine CAS No. 1291487-16-5](/img/structure/B596393.png)
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
“3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs) and their derivatives are synthesized through two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine” includes a pyridine ring substituted with a trifluoromethyl group and two bromine atoms . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, including 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives .
Pharmaceutical Development
Several TFMP derivatives are utilized in pharmaceuticals. The presence of the trifluoromethyl group in drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and reduced toxicity .
Synthesis of Crop-Protection Products
This compound is used as a chemical intermediate in the synthesis of various crop-protection products. Its high demand is attributed to its effectiveness in protecting crops from pests .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They are incorporated into treatments and medications for animals, showcasing the compound’s versatility .
Organic Synthesis
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine: is used as a substrate in organic synthesis processes, such as the one-pot synthesis of 7-aza-indoles, which are important in medicinal chemistry .
Material Science
The compound’s derivatives are explored in material science for the development of new materials with unique properties, such as enhanced durability or specific reactivity .
Chemical Research
Researchers utilize this compound in chemical research to study the effects of the trifluoromethyl group on the biological activities and physical properties of compounds, furthering the understanding of organofluorine chemistry .
Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing field, and 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine plays a crucial role in this area. Its applications are expanding as the demand for fluorinated compounds increases in various industries .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like phosphoinositide 3-kinase (pi3k) . PI3K is a key enzyme in cell signaling pathways, regulating cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Molecules with a -cf3 group have been shown to improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Its deregulation can trigger activation of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR), which are key players in cell growth and survival .
Result of Action
The inhibition of key enzymes like pi3k can lead to the disruption of several cellular functions, potentially leading to the inhibition of cell growth and proliferation .
properties
IUPAC Name |
3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F3N2/c7-2-1-3(8)5(12)13-4(2)6(9,10)11/h1H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBKQISYTKFUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718247 |
Source
|
Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1291487-16-5 |
Source
|
Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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